CP-664511 vs. CP-609643: 74-Fold Superior In Vitro Potency Against α4β1/VCAM-1 Interaction
In a direct head-to-head comparison evaluating inhibition of Jurkat cell binding to VCAM-1, CP-664511 exhibited an IC50 of 0.52 nM, whereas the structurally related analog CP-609643 showed an IC50 of 38.5 nM. [1] This represents a 74-fold difference in potency between the two compounds within the same study.
| Evidence Dimension | In vitro potency (IC50) for inhibition of α4β1/VCAM-1 interaction |
|---|---|
| Target Compound Data | IC50 = 0.52 nM |
| Comparator Or Baseline | CP-609643: IC50 = 38.5 nM |
| Quantified Difference | 74-fold superior potency (0.52 nM vs. 38.5 nM) |
| Conditions | Jurkat cell binding to VCAM-1; RPMI 1640 medium; 1 mM MnCl2 activation; calcein AM labeling |
Why This Matters
This 74-fold potency differential makes CP-664511 a more sensitive probe for mechanistic studies requiring low-nanomolar target engagement and reduces the compound quantity required per assay.
- [1] Chupak LS, et al. Pulmonary eosinophilia in a murine model of allergic inflammation is attenuated by small molecule α4β1 antagonists. J Pharmacol Exp Ther. 2002;302(2):475-482. View Source
